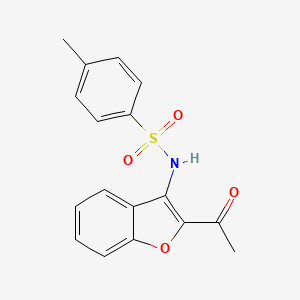
5-Acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylacetophenone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with malononitrile in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-Carboxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile.
Reduction: 5-Acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole core.
Medicine: Studied for its anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism by which 5-Acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, leading to altered biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile: Lacks the acetyl group, which may affect its biological activity.
5-Acetyl-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile: Lacks the phenyl group, potentially altering its chemical reactivity.
Uniqueness
5-Acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both acetyl and nitrile groups, which provide distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research .
Propiedades
Número CAS |
649746-07-6 |
|---|---|
Fórmula molecular |
C19H15N3O |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
5-acetyl-3-(4-methylphenyl)-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C19H15N3O/c1-13-8-10-15(11-9-13)18-17(12-20)19(14(2)23)22(21-18)16-6-4-3-5-7-16/h3-11H,1-2H3 |
Clave InChI |
GLHVRCIRUMXSPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN(C(=C2C#N)C(=O)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12889214.png)
![3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B12889217.png)











